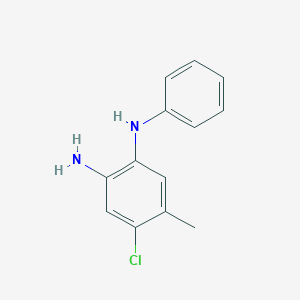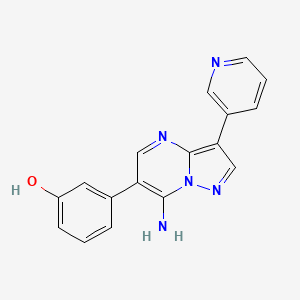
Ehp-inhibitor-2
Overview
Description
Ehp-inhibitor, also known as Ehp-inhibitor-1, is a compound that targets Eph family tyrosine kinase receptors. These receptors are involved in various cellular processes, including cell adhesion, shape, and mobility. Ehp-inhibitor is primarily used in scientific research to study the role of Eph receptors in different biological pathways and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ehp-inhibitor involves several steps, starting with the preparation of the core structure. The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and purification processes. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Ehp-inhibitor follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ehp-inhibitor undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ehp-inhibitor may result in the formation of an epoxide, while reduction may yield an alcohol derivative .
Scientific Research Applications
Ehp-inhibitor has a wide range of scientific research applications, including:
Chemistry: Used to study the role of Eph receptors in chemical signaling pathways.
Biology: Helps in understanding the function of Eph receptors in cell adhesion, migration, and development.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where Eph receptors play a crucial role in tumor growth and metastasis.
Industry: Used in the development of new drugs and therapeutic agents targeting Eph receptors .
Mechanism of Action
Ehp-inhibitor exerts its effects by binding to Eph family tyrosine kinase receptors, thereby inhibiting their activity. This inhibition disrupts the signaling pathways mediated by these receptors, leading to altered cellular processes such as cell adhesion, migration, and proliferation. The molecular targets of Ehp-inhibitor include various Eph receptors, and the pathways involved are primarily related to cell signaling and communication .
Comparison with Similar Compounds
Ehp-inhibitor is unique in its specificity for Eph family tyrosine kinase receptors. Similar compounds include:
NVP-BHG712: Another Eph receptor inhibitor with a different chemical structure.
Volasertib: Targets multiple kinases, including Eph receptors.
Rigosertib: Inhibits several kinases, including Eph receptors, but with a broader spectrum of activity .
Ehp-inhibitor stands out due to its high specificity and potency in targeting Eph receptors, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-(7-amino-3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-16-14(11-3-1-5-13(23)7-11)9-20-17-15(10-21-22(16)17)12-4-2-6-19-8-12/h1-10,23H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCISORSAAOABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



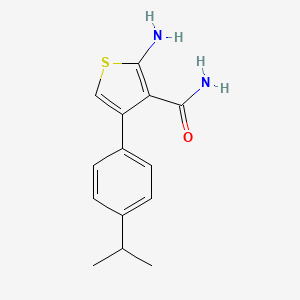
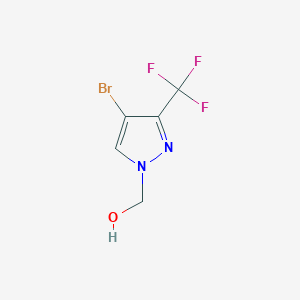
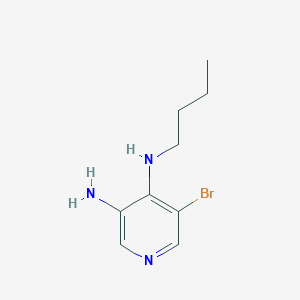
![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B3289776.png)
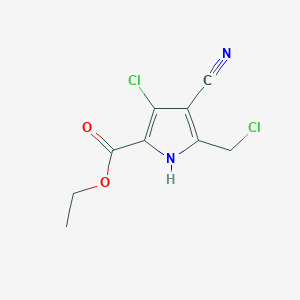
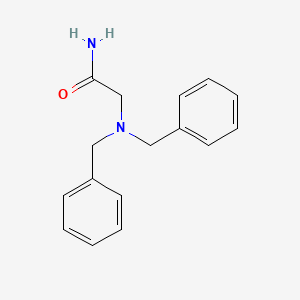
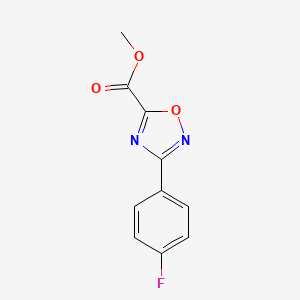
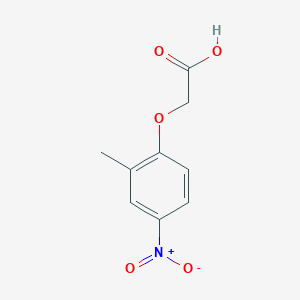
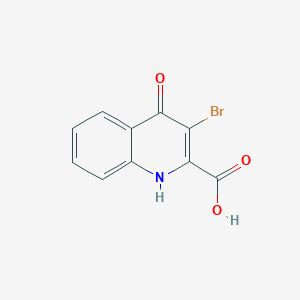
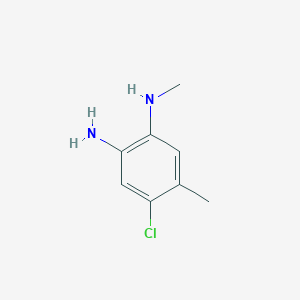
![(2R,3S,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3289840.png)
![4-[(4-Aminophenyl)amino]butanoic acid](/img/structure/B3289848.png)
